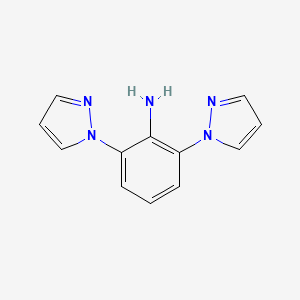
2-氨基-2-(1H-吲哚-3-基)乙酰胺
描述
“2-amino-2-(1H-indol-3-yl)acetic acid” is a compound with the CAS Number: 6747-15-5 . It is a powder with a molecular weight of 190.2 .
Synthesis Analysis
A method has been developed for the synthesis of unsymmetrical N-aryl-2,2-di (1H-indol-3-yl)acetamide derivatives . Another study reported the synthesis of a series of N - ((1-methyl-1 H -indol-3-yl)methyl)-2- (1 H -pyrazol-1-yl or triazolyl)- N - (3,4,5-trimethoxyphenyl)acetamides .Molecular Structure Analysis
The molecular weight of “2-amino-2-(1H-indol-3-yl)acetic acid” is 190.2 . The molecular formula of a similar compound, Acetamide, 2-amino-, is C2H6N2O .Physical And Chemical Properties Analysis
“2-amino-2-(1H-indol-3-yl)acetic acid” is a powder with a melting point of 207-209 . The molecular weight is 190.2 .科学研究应用
Antiviral Applications
Indole derivatives, including 2-amino-2-(1H-indol-3-yl)acetamide, have shown promise as antiviral agents. They have been tested against a range of RNA and DNA viruses, with some compounds exhibiting inhibitory activity against influenza A and Coxsackie B4 virus . The ability to inhibit viral replication makes these compounds valuable in the development of new antiviral drugs.
Anti-inflammatory and Analgesic Properties
Certain indole derivatives have demonstrated anti-inflammatory and analgesic activities. These properties are crucial for the development of new medications that can alleviate pain and reduce inflammation without the side effects associated with current drugs like indomethacin and celecoxib .
Agricultural Applications
In agriculture, indole derivatives are explored for their potential as growth promoters and protective agents against plant diseases. Indole-3-acetic acid, for example, is a plant hormone derived from tryptophan degradation and plays a role in plant growth and development . Research into similar compounds could lead to enhanced crop yields and resilience.
Industrial Applications
The indole nucleus is a key component in many synthetic drug molecules, which indicates its importance in pharmaceutical manufacturing. The broad-spectrum biological activities of indole derivatives make them valuable in industrial applications where high-affinity binding to multiple receptors is beneficial .
Environmental Applications
Indole derivatives can be used in environmental science, particularly in the study of microbial interactions and the development of bioremediation strategies. Their diverse biological activities could be harnessed to address environmental challenges such as pollution and waste management .
Biotechnological Applications
In biotechnology, indole derivatives are used in various applications, including the development of new therapeutic compounds and the study of molecular interactions. Their role in enhancing mRNA production in stimulated cells, as seen with DPIE, is an example of their utility in research and development .
Material Science Applications
The chemical properties of indole derivatives, including 2-amino-2-(1H-indol-3-yl)acetamide, are of interest in material science. They can be used in the synthesis of new materials with potential applications in drug delivery systems, sensors, and other advanced technologies .
Pharmaceutical Research
Indole derivatives are extensively studied for their pharmacological activities. They serve as the backbone for many synthetic drugs and are involved in the discovery of new treatments for various diseases. The exploration of 2-amino-2-(1H-indol-3-yl)acetamide in this field could lead to breakthroughs in medication development .
安全和危害
作用机制
Target of Action
It is known that indole derivatives, which include 2-amino-2-(1h-indol-3-yl)acetamide, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit replication of certain viruses . Others have been found to inhibit proteins such as Bcl-2 and Mcl-1, which play crucial roles in cell survival and apoptosis .
Biochemical Pathways
Indole and its derivatives are known to be involved in a wide range of biological effects by circulating in the plasma . They are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . This suggests that dietary and microbial factors could potentially influence the action of 2-amino-2-(1H-indol-3-yl)acetamide.
属性
IUPAC Name |
2-amino-2-(1H-indol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-9(10(12)14)7-5-13-8-4-2-1-3-6(7)8/h1-5,9,13H,11H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCIHKQXVSURIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-(1H-indol-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride](/img/structure/B1523777.png)

![4-bromo-1-[2-(dimethylamino)ethyl]-1H-pyrazol-3-amine](/img/structure/B1523781.png)
![3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B1523782.png)
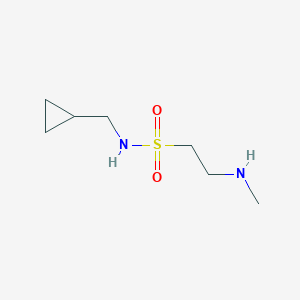
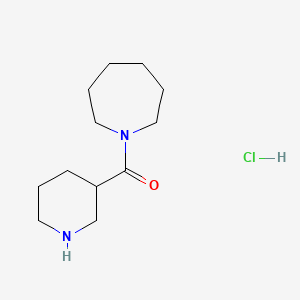
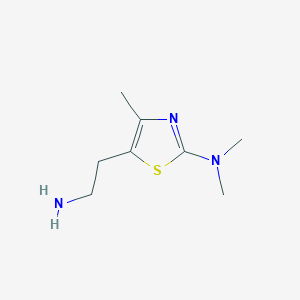
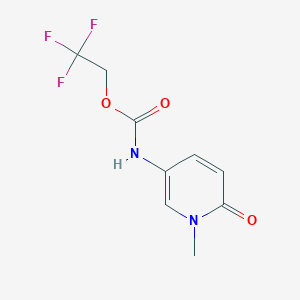


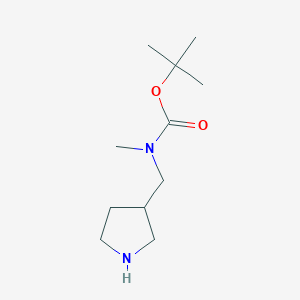
![2,2,2-trifluoroethyl N-[4-(1H-pyrrol-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1523797.png)
